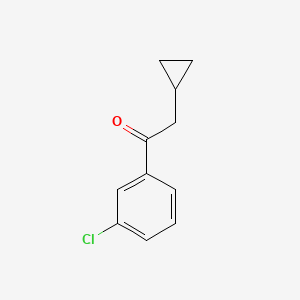

1-(3-Chlorphenyl)-2-cyclopropylethan-1-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is an organic compound that belongs to the class of ketones It features a cyclopropyl group attached to an ethanone backbone, with a chlorophenyl substituent at the third position

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one typically involves the reaction of 3-chlorobenzaldehyde with cyclopropylmethyl ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ketone product. Common reagents used in this synthesis include acids like hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to accelerate the reaction rate. The use of advanced purification techniques, including distillation and recrystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism by which 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with a similar chlorophenyl group.

1-(3-Chlorophenyl)-2-(methylamino)-1-propanone: Another compound with a chlorophenyl group, differing in the presence of a methylamino substituent.

Uniqueness

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various research applications.

Biologische Aktivität

1-(3-Chlorophenyl)-2-cyclopropylethan-1-one, also known as a cyclopropyl ketone derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant studies.

- Molecular Formula : C11H11ClO

- CAS Number : 1425367-32-3

The primary biological activity of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of both the dopaminergic and noradrenergic pathways, which are crucial for mood regulation and cognitive functions. This compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity | Description |

|---|---|

| Dopamine Reuptake Inhibition | Enhances dopaminergic signaling by preventing dopamine reabsorption. |

| Norepinephrine Reuptake Inhibition | Increases norepinephrine levels, potentially improving mood and alertness. |

| Antidepressant Potential | Suggested efficacy in animal models for depression treatment. |

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one:

- Antidepressant Effects : A study demonstrated that administration of this compound in rodent models resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The compound exhibited a dose-dependent response, indicating its potential as an antidepressant agent .

- Neurotransmitter Modulation : Research indicated that 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one selectively inhibited the reuptake transporters for dopamine and norepinephrine more effectively than traditional stimulants like cocaine. This suggests a unique profile that may lead to fewer side effects associated with stimulant abuse .

- Safety and Toxicology : Toxicological assessments showed that while the compound is effective at enhancing neurotransmitter levels, it also requires careful monitoring due to potential side effects such as increased heart rate and anxiety at higher doses .

Comparative Analysis

When compared to similar compounds, such as other cyclopropyl ketones or known antidepressants, 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one exhibits distinct pharmacological properties:

| Compound | Dopamine Activity | Norepinephrine Activity | Notes |

|---|---|---|---|

| 1-(3-Chlorophenyl)-2-cyclopropylethan-1-one | Moderate | High | Unique structure may confer distinct properties |

| Cocaine | High | Moderate | Known for high abuse potential |

| Bupropion | Moderate | Moderate | Primarily used as an antidepressant |

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-cyclopropylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-9(7-10)11(13)6-8-4-5-8/h1-3,7-8H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKABJVNDVNOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.